Home > Products > Screening Compounds P146710 > 7alpha-Thio Spironolactone
7alpha-Thio Spironolactone -

7alpha-Thio Spironolactone

Catalog Number: EVT-7960285
CAS Number:
Molecular Formula: C22H30O3S
Molecular Weight: 374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

7alpha-Thio spironolactone is derived from spironolactone through metabolic processes, specifically thioalkylation reactions. The compound belongs to the broader class of steroidal antimineralocorticoids and is often classified under sulfur-containing steroids due to its unique thioether functional group. This classification underscores its distinct biochemical properties compared to other metabolites of spironolactone, such as canrenone.

Synthesis Analysis

The synthesis of 7alpha-thio spironolactone can be achieved through various methods, with thioalkylation being the most notable. One efficient approach involves using Hünig's base for thioalkylation, which allows for high yields of the desired product. The general steps include:

  1. Starting Materials: The synthesis typically begins with spironolactone or its derivatives.
  2. Thioalkylation Reaction: The reaction is conducted in an appropriate solvent, where Hünig's base acts as a base catalyst to facilitate the nucleophilic attack on the electrophilic carbon adjacent to the sulfur atom.
  3. Work-up and Purification: Following the reaction, the mixture undergoes a work-up process that includes cooling, filtration, and purification to isolate 7alpha-thio spironolactone with high purity and yield .

Alternative methods include using potassium thioacetate in combination with canrenone under acidic conditions, which also yields 7alpha-thio spironolactone effectively while addressing environmental concerns associated with traditional reagents .

Molecular Structure Analysis

The molecular structure of 7alpha-thio spironolactone features a steroid backbone typical of spironolactone but includes a sulfur atom at the 7alpha position. This structural modification significantly influences its biological activity. Key structural characteristics include:

  • Molecular Formula: C24H32O4S
  • Molecular Weight: Approximately 416.57 g/mol
  • Functional Groups: The presence of a thioether group (–S–) and multiple hydroxyl groups contributes to its solubility profile and interaction with biological targets.

The three-dimensional conformation of 7alpha-thio spironolactone allows it to effectively bind to mineralocorticoid receptors, enhancing its pharmacological effects compared to non-thiolated analogs .

Chemical Reactions Analysis

7alpha-Thio spironolactone participates in several chemical reactions, primarily involving:

  • Nucleophilic Substitution: The thioether group can undergo further modifications through nucleophilic substitution reactions, allowing for the synthesis of various derivatives that may exhibit enhanced biological activity.
  • Metabolic Transformations: In vivo, 7alpha-thio spironolactone can be further metabolized into other sulfur-containing metabolites or converted back into canrenone, which retains some pharmacological activity .

These reactions are critical for understanding both the therapeutic potential and metabolic pathways associated with this compound.

Mechanism of Action

The mechanism of action for 7alpha-thio spironolactone primarily involves antagonism at mineralocorticoid receptors. By binding to these receptors, it inhibits the action of aldosterone, leading to:

  • Decreased Sodium Reabsorption: This results in increased excretion of sodium and water, contributing to diuresis.
  • Potassium Sparing Effects: Unlike other diuretics, it helps retain potassium levels in the body, which is crucial for preventing hypokalemia.

In vitro studies have demonstrated that 7alpha-thio spironolactone maintains receptor conformation that exhibits low affinity for aldosterone target sites, effectively blocking its physiological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7alpha-thio spironolactone are essential for its application in pharmaceuticals:

  • Solubility: It is practically insoluble in water but soluble in organic solvents such as chloroform and ethyl acetate.
  • Stability: The compound exhibits stability under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for steroidal compounds.

These properties influence formulation strategies for drug delivery systems and therapeutic applications .

Applications

7alpha-Thio spironolactone has several scientific applications:

  • Pharmacological Research: It serves as a model compound for studying mineralocorticoid receptor antagonism and developing new diuretics.
  • Clinical Use: As an active metabolite of spironolactone, it plays a crucial role in managing hypertension and heart failure by promoting diuresis without causing significant electrolyte imbalances.
  • Analytical Chemistry: It is utilized in various assays to measure biological activity related to mineralocorticoid receptor interactions.
Introduction to 7α-Thio Spironolactone in Pharmacological Research

Historical Context and Discovery as a Spironolactone Metabolite

7α-Thiospironolactone (7α-TS), initially designated as SC-24813, was identified in the late 20th century as a pivotal intermediate metabolite in the biotransformation pathway of spironolactone. Spironolactone, first synthesized in 1957 and introduced clinically in 1959, was developed as a steroidal mineralocorticoid receptor antagonist targeting aldosterone-mediated conditions like hypertension and edema [1] [3]. Early metabolic studies in the 1980s–1990s revealed that spironolactone undergoes rapid deacetylation via carboxylesterases (particularly CES1) in hepatic and renal microsomes, yielding 7α-TS as the primary initial metabolite. This conversion occurs extensively in guinea pig and human tissues, with 7α-TS acting as a precursor to other pharmacologically active metabolites like 7α-thiomethylspironolactone (7α-TMS) and canrenone [4] [8] [10]. The discovery positioned 7α-TS as a critical node in spironolactone’s metabolic cascade, though its inherent instability and reactive nature initially complicated its isolation and characterization.

Table 1: Key Events in the Characterization of 7α-Thiospironolactone

YearEventSignificance
1957Synthesis of spironolactoneBasis for discovering metabolites
1987Identification of hepatic/renal conversion of spironolactone to 7α-TS [10]Confirmed 7α-TS as a direct metabolite
1991Elucidation of 7α-TS as a mechanism-based inhibitor of 17α-hydroxylase [2]Revealed enzyme inactivation role
1990sQuantification of 7α-TS in human pharmacokinetics [4]Established transient presence in systemic circulation

Significance in Steroidal Pharmacology and Mineralocorticoid Receptor Antagonism

7α-TS contributes significantly to the pharmacological profile of spironolactone through two primary mechanisms: direct receptor interactions and enzyme modulation.

  • Receptor Binding: Though 7α-TS exhibits weaker binding affinity (≈3–8.5% of dihydrotestosterone) for the androgen receptor (AR) compared to spironolactone or 7α-TMS, it retains clinically relevant antiandrogenic activity. Critically, it demonstrates high affinity for mineralocorticoid receptors (MR), where it acts as a competitive antagonist, blocking aldosterone-induced sodium reabsorption and potassium excretion in renal tubules [4] [8]. This MR antagonism underpins its potassium-sparing diuretic effect.

  • Irreversible Enzyme Inhibition: 7α-TS is metabolically activated by cytochrome P450 17α-hydroxylase (CYP17A1) into a reactive intermediate that covalently binds to the enzyme’s heme group. This mechanism-based inhibition leads to irreversible degradation of CYP17A1, reducing cortisol and androgen synthesis in adrenal glands [2]. This unique action distinguishes 7α-TS from downstream metabolites like canrenone, which lack this inhibitory capability.

  • Pharmacokinetic Role: As a transient metabolite, 7α-TS has a short plasma half-life (≈1.4 hours) but enables the generation of longer-lived active metabolites like 7α-TMS (t½=13.8 hours) and canrenone (t½=16.5 hours) [4] [8]. Its formation is enhanced by hepatic carboxylesterases, and its rapid S-methylation to 7α-TMS accounts for ≈80% of spironolactone’s potassium-sparing efficacy [8] [10].

Table 2: Pharmacodynamic and Metabolic Properties of 7α-TS vs. Key Metabolites

Property7α-Thiospironolactone (7α-TS)7α-Thiomethylspironolactone (7α-TMS)Canrenone
Primary OriginSpironolactone deacetylation7α-TS methylation7α-TS oxidation
Androgen Receptor AffinityLow (3–8.5% of DHT)Moderate (similar to 7α-TS)Negligible
Mineralocorticoid Receptor AntagonismHighHighModerate
Enzyme InhibitionCYP17A1 (irreversible)NoneNone
Elimination Half-life~1.4 hours13.8 hours16.5 hours
Contribution to Potassium-Sparing EffectMinorMajor (≈80%)Minor (10–25%)

Research Gaps and Unresolved Mechanistic Questions

Despite its established metabolic role, several aspects of 7α-TS pharmacology remain unresolved:

  • Tissue-Specific Receptor Modulation: Evidence suggests that 7α-TS may exhibit selective androgen receptor modulator (SARM)-like behavior, acting contextually as an AR agonist or antagonist. A clinical case reported spironolactone (via metabolites like 7α-TS) paradoxically accelerating prostate cancer progression in a castration-resistant patient, implying potential AR-agonism in malignant tissues [5]. The precise structural determinants of this duality—potentially involving co-regulator protein recruitment or receptor conformational changes—are uncharacterized for 7α-TS.

  • Extra-Adrenal CYP17A1 Interactions: CYP17A1 is expressed in steroidogenic tissues (e.g., gonads), but 7α-TS’s inhibitory effects in these sites are underexplored. Whether this inhibition contributes to spironolactone’s endocrine effects (e.g., gynecomastia) or influences gonadal steroidogenesis requires investigation [2] [5].

  • Quantification Challenges: Due to its instability and low systemic concentrations, pharmacokinetic data for 7α-TS in humans is sparse. Physiologically based pharmacokinetic (PBPK) models for spironolactone often simplify 7α-TS dynamics, overlooking interindividual variability in carboxylesterase activity that may affect metabolite exposure [9].

Table 3: Critical Unresolved Research Questions for 7α-Thiospironolactone

Research GapPotential ImpactCurrent Barriers
SARM-like behavior in androgen-sensitive tissuesExplains paradoxical prostate cancer progression; informs drug safetyLack of tissue-specific AR co-regulator studies
CYP17A1 inhibition in gonadal cellsElucidates contribution to antiandrogenic side effects (e.g., gynecomastia)Limited in vitro models for gonadal metabolism
Quantification in human plasmaImproves PBPK models for spironolactone dosing optimizationAnalytical sensitivity; metabolite instability
Role in immune cell mineralocorticoid signalingReveals anti-inflammatory mechanisms beyond renal effectsNo direct studies on 7α-TS in immune cells

Properties

Product Name

7alpha-Thio Spironolactone

IUPAC Name

(8R,10R,13S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

Molecular Formula

C22H30O3S

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C22H30O3S/c1-20-7-3-14(23)11-13(20)12-17(26)19-15(20)4-8-21(2)16(19)5-9-22(21)10-6-18(24)25-22/h11,15-17,19,26H,3-10,12H2,1-2H3/t15?,16?,17?,19-,20+,21+,22-/m1/s1

InChI Key

NZCDWYJROUPYPT-WJNMOAHPSA-N

SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC([C@@H]3C2CC[C@]4(C3CC[C@@]45CCC(=O)O5)C)S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.